molecular formula C13H19NO2 B15290020 N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester

N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester

Cat. No.: B15290020
M. Wt: 221.29 g/mol
InChI Key: LRBSXVUHGCCJDT-UHFFFAOYSA-N
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Description

N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester: is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes an alanine derivative esterified with a methyl group. It is often used in the synthesis of other complex molecules and has applications in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester typically involves the esterification of N-(2-Ethyl-6-methylphenyl)alanine. One common method includes the use of methanol and an acid catalyst to facilitate the esterification process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the active N-(2-Ethyl-6-methylphenyl)alanine, which can then interact with specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester is unique due to its specific ester group, which imparts different chemical properties and reactivity compared to its parent compound and other similar molecules. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 2-(2-ethyl-6-methylanilino)propanoate

InChI

InChI=1S/C13H19NO2/c1-5-11-8-6-7-9(2)12(11)14-10(3)13(15)16-4/h6-8,10,14H,5H2,1-4H3

InChI Key

LRBSXVUHGCCJDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(C)C(=O)OC)C

Origin of Product

United States

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